2-Amino-1H-benzo[d]imidazole-5-carboxylic acid
Overview
Description
“2-Amino-1H-benzo[d]imidazole-5-carboxylic acid” is a compound with the CAS Number: 76391-97-4 . It has a molecular weight of 177.16 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Synthesis Analysis
The synthesis of imidazole compounds can be achieved through various methods. One approach involves starting from 1,2-diketones and urotropine in the presence of ammonium acetate . Another method involves a NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives .
Molecular Structure Analysis
The molecular structure of “2-Amino-1H-benzo[d]imidazole-5-carboxylic acid” is represented by the linear formula C8H7N3O2 . The InChI code for this compound is 1S/C8H7N3O2/c9-8-10-5-2-1-4(7(12)13)3-6(5)11-8/h1-3H,(H,12,13)(H3,9,10,11) .
Chemical Reactions Analysis
Benzimidazole, a core structure in “2-Amino-1H-benzo[d]imidazole-5-carboxylic acid”, is known to be a base . It can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .
Physical And Chemical Properties Analysis
“2-Amino-1H-benzo[d]imidazole-5-carboxylic acid” is a solid substance . It has a molecular weight of 177.16 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Scientific Research Applications
Core Structure in Pharmaceuticals
The imidazole ring, which is part of the 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid structure, is a key component in many pharmaceutical drugs . For example, it is found in drugs like clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Broad Spectrum of Biological Activities
Imidazole derivatives show a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis of DNA Binding Ligands
2-Amino-1H-benzo[d]imidazole-5-carboxylic acid can be used to prepare bis-naphthyridine derived cyclic mismatch binding ligands (CMBLs) which exhibit DNA repeat binding properties .
Chemoselective Esterification of Carboxylic Acids
This compound can also act as a reagent in the chemoselective esterification of carboxylic acids .
Antimicrobial Activity
Some silver (I) complexes of benzimidazole, which can be synthesized from 2-Amino-1H-benzo[d]imidazole-5-carboxylic acid, have shown antimicrobial activity against S. epidermidis, S. aureus and C. albicans .
Development of New Drugs
Due to its broad range of chemical and biological properties, imidazole has become an important synthon in the development of new drugs .
Mechanism of Action
Target of Action
It is known that benzimidazole derivatives exhibit a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological activities .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It is known that the compound should be stored at 2-8°c and protected from light .
Safety and Hazards
The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
properties
IUPAC Name |
2-amino-3H-benzimidazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-8-10-5-2-1-4(7(12)13)3-6(5)11-8/h1-3H,(H,12,13)(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBMELTXPLGIMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90538342 | |
Record name | 2-Amino-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1H-benzo[d]imidazole-5-carboxylic acid | |
CAS RN |
76391-97-4 | |
Record name | 2-Amino-1H-benzimidazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90538342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1H-1,3-benzodiazole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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